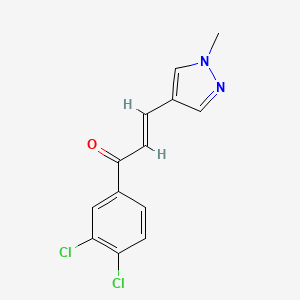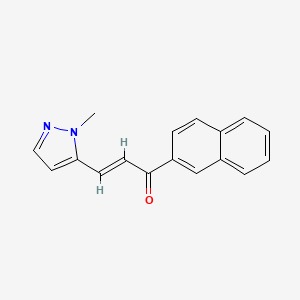
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a natural polyphenolic compound found in turmeric. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is complex and involves multiple pathways. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to activate AMPK, a protein that regulates cellular energy metabolism and has been implicated in the prevention of metabolic diseases.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have multiple biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the development of chronic diseases. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help in the prevention of oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its low toxicity and high bioavailability. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to be well-tolerated in humans, even at high doses. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has a relatively low cost and is readily available. However, one of the main limitations of using 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its instability and poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of research is the development of more stable and bioavailable forms of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, such as nanoformulations and liposomal formulations. Additionally, further studies are needed to explore the potential therapeutic properties of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Finally, studies are needed to explore the potential synergistic effects of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one with other natural compounds and conventional drugs.
Conclusion:
In conclusion, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a natural polyphenolic compound found in turmeric that has been extensively studied for its potential therapeutic properties. 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has anti-inflammatory, antioxidant, and anti-cancer effects, and has been shown to be well-tolerated in humans. However, further studies are needed to explore the potential therapeutic properties of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one in various diseases and to develop more stable and bioavailable forms of 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Studies have shown that 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has anti-inflammatory and antioxidant effects, which can help in the prevention and treatment of various chronic diseases. Additionally, 1-(3,4-dichlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have anti-cancer properties, including the ability to inhibit cancer cell growth and induce apoptosis.
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-17-8-9(7-16-17)2-5-13(18)10-3-4-11(14)12(15)6-10/h2-8H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQFYINEKKIJV-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4365806.png)
![1-{[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365825.png)
![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365829.png)
![3-(4-methylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365837.png)
![7-[(2-fluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365838.png)
![7-[(4-cyanobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365843.png)
![3-[(acetyloxy)methyl]-7-[(4-cyanobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365846.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365851.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365852.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4365862.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365864.png)
![N-(2-methoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365865.png)
![2-(2-chlorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365874.png)
